molecular formula C14H10Cl3NO2 B1621443 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide CAS No. 219314-77-9

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide

Cat. No.: B1621443
CAS No.: 219314-77-9
M. Wt: 330.6 g/mol
InChI Key: KWZVXDMJPLZPKS-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide” is a derivative of 2-(2,4-dichlorophenoxy)acetic acid . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

The synthesis of this compound involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Molecular Structure Analysis

The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the addition of aromatic amines . More specific details about the chemical reactions are not available in the search results.


Physical and Chemical Properties Analysis

The compound is a pale yellow crystal . It has a melting point of 159-161 °C . The molecular formula is C15H10Cl3NO2 and the molecular weight is 342.6 .

Scientific Research Applications

Potential as Pesticides

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide, have been studied for their potential as pesticides. X-ray powder diffraction characterized these compounds, highlighting their potential application in agricultural pest control (Olszewska et al., 2008).

Structural and Conformational Analysis

The structure and conformation of similar acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been investigated. These studies provide insights into the molecular geometry and stability of these compounds, which are crucial for understanding their chemical behavior (Ishmaeva et al., 2015).

Antibacterial Activities

Research on N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives, related to the chemical structure of this compound, demonstrates potential antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in developing new antibacterial agents (Juddhawala et al., 2011).

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c15-8-14(19)18-11-3-1-2-4-13(11)20-12-6-5-9(16)7-10(12)17/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZVXDMJPLZPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379026
Record name 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219314-77-9
Record name 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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